5-Bromo-4-chloro-3-indoxyl myristate
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Overview
Description
5-Bromo-4-chloro-3-indoxyl myristate: is a chemical compound with the molecular formula C22H31BrClNO2 and a molecular weight of 456.86 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used as a chromogenic substrate in various biochemical assays, particularly for the detection of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl myristate typically involves the esterification of 5-Bromo-4-chloro-3-indoxyl with myristic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-4-chloro-3-indoxyl myristate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of reduced indoxyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized indoxyl derivatives.
Reduction: Reduced indoxyl derivatives.
Substitution: Substituted indoxyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-3-indoxyl myristate is used as a chromogenic substrate in various biochemical assays. It reacts with specific enzymes to produce a colored product, allowing for the detection and quantification of enzyme activity .
Biology: In biological research, this compound is used to study enzyme kinetics and to identify the presence of specific enzymes in biological samples. It is particularly useful in histochemical staining techniques .
Medicine: The compound is used in diagnostic tests to detect bacterial infections, such as those caused by Staphylococcus aureus and Escherichia coli. It is also employed in assays to identify diseases like tuberculosis .
Industry: In the industrial sector, this compound is used in the production of diagnostic kits and reagents for biochemical assays. It is also utilized in the development of new enzyme-based technologies .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl myristate involves its role as a substrate for specific enzymes. When the compound is hydrolyzed by an enzyme, it releases 5-Bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form an insoluble colored product. This color change is used as an indicator of enzyme activity. The molecular targets are the enzymes that catalyze the hydrolysis of the ester bond in the compound .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-3-indoxyl acetate
- 5-Bromo-4-chloro-3-indoxyl phosphate
- 5-Bromo-4-chloro-3-indoxyl β-D-glucuronide
Comparison:
- 5-Bromo-4-chloro-3-indoxyl acetate is similar in structure but has an acetate group instead of a myristate group. It is also used as a chromogenic substrate in biochemical assays .
- 5-Bromo-4-chloro-3-indoxyl phosphate contains a phosphate group and is used in similar applications, particularly in enzyme-linked immunosorbent assays (ELISAs) .
- 5-Bromo-4-chloro-3-indoxyl β-D-glucuronide has a glucuronide group and is used for the detection of β-glucuronidase activity in various biological samples .
Uniqueness: 5-Bromo-4-chloro-3-indoxyl myristate is unique due to its long-chain myristate group, which may influence its solubility and interaction with enzymes compared to other similar compounds .
Properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) tetradecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)27-19-16-25-18-15-14-17(23)22(24)21(18)19/h14-16,25H,2-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGNTAYHIGXODS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647371 |
Source
|
Record name | 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341972-95-0 |
Source
|
Record name | 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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